IMPDH2 Enzyme Inhibition: Sub-100 nM Affinity Confirmed by BindingDB/ChEMBL
The compound demonstrates potent inhibition of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for antiviral and immunosuppressive therapies. In direct enzymatic assays, it exhibits a Ki value of 21 nM against the IMP substrate site [1]. This places its affinity within the same nanomolar range as clinically relevant inhibitors like mycophenolic acid (MPA), for which Ki values of 10-30 nM are reported against IMPDH2 [2]. This quantitative benchmark provides a high-confidence starting point for structure-activity relationship (SAR) studies targeting the IMPDH2 nucleotide-binding pocket.
| Evidence Dimension | Inhibition Constant (Ki) against human IMPDH2 |
|---|---|
| Target Compound Data | Ki = 21 nM |
| Comparator Or Baseline | Mycophenolic Acid (MPA): Ki ≈ 10-30 nM |
| Quantified Difference | Comparable potency; target compound is within the same order of magnitude as a clinical standard. |
| Conditions | In vitro enzymatic assay using human IMPDH2 and IMP substrate. |
Why This Matters
This validates the compound's utility as a validated IMPDH2 inhibitor core, enabling researchers to bypass extensive initial screening for this target and focus directly on optimization of selectivity or pharmacokinetic properties.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50369348 (CHEMBL606286) against Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Sintchak, M. D., & Nimmesgern, E. (2000). The structure of inosine 5'-monophosphate dehydrogenase and the design of novel inhibitors. Immunopharmacology, 47(2-3), 163-184. View Source
